(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester, also known as (2R,3R)-2,3-diacetyloxybutanedioic acid mono[(10R)-5-(aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl] ester-D3, is a complex organic compound characterized by its unique molecular structure and functional groups. This compound is classified under esters, specifically as a derivative of butanedioic acid with acetoxy functional groups attached at the 2 and 3 positions.
The compound falls under the category of esters, which are typically formed from the reaction of an alcohol and a carboxylic acid. It is also classified as a butanedioic acid derivative, which indicates its structural relationship to succinic acid.
The synthesis of (2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester involves several steps:
Technical details regarding the reaction conditions (temperature, solvent choice, and catalysts) are crucial for optimizing yield and purity.
The molecular structure of (2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester can be represented using various notations:
C1([2H])c2ccccc2N(C(=O)N)c3ccccc3[C@]1([2H])OC(=O)[C@H](OC(=O)C)[C@H](OC(=O)C)C(=O)OInChI=1S/C23H22N2O9/c1-12(26)32-19(21(28)29)20(33-13(2)27)22(30)34-18-11-14-7-3-5-9-16(14)25(23(24)31)17-10-6-4-8-15(17)18/h3-10,18-20H,11H2,1-2H3,(H2,24,31)(H,28,29)/t18-,19+,20-/m1/s1/i11D2,18D .The compound's accurate mass is calculated to be approximately , confirming its molecular weight .
The primary chemical reactions involving (2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester include:
Technical details such as reaction kinetics and mechanism pathways are essential for understanding these transformations.
The mechanism of action for (2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester primarily revolves around its reactivity due to the acetoxy groups. These groups can facilitate nucleophilic attacks in various organic reactions:
Data on specific reaction rates and conditions would provide further insights into its reactivity profile.
The physical properties of (2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester include:
Chemical properties include:
Relevant data on stability testing under various environmental conditions would enhance understanding of its chemical behavior.
(2R,3R)-1-Ethyl 2,3-Bis(acetyloxy)butanedioic Acid Ester finds applications in several scientific fields:
By exploring these applications further through experimental studies and literature reviews, one can uncover additional uses and implications in various research domains.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: